

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

Cat. No.: B1274033

[Get Quote](#)

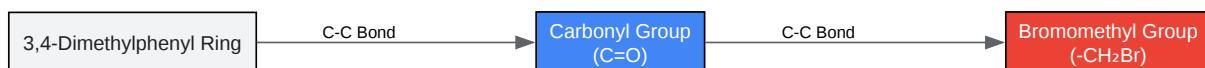
An In-depth Technical Guide on 2-Bromo-1-(3,4-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key chemical properties of 2-Bromo-1-(3,4-dimethylphenyl)ethanone, a significant intermediate in organic synthesis.

Physicochemical and Structural Data

2-Bromo-1-(3,4-dimethylphenyl)ethanone is an aromatic ketone featuring a bromine substituent on the alpha-carbon relative to the carbonyl group. Its core structure is based on an acetophenone moiety with two methyl groups on the phenyl ring.


Table 1: Key Physicochemical Properties

Property	Value	Reference
CAS Number	2633-50-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₁ BrO	[1] [3]
Molecular Weight	227.10 g/mol	[2] [3]
Monoisotopic Mass	225.99933 Da	[4] [5]
Synonyms	2-bromo-3',4'-dimethylacetophenone, 3,4-dimethylphenacyl bromide	[6]

| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature, Sealed in dry [\[2\]](#)[\[7\]](#) |

Molecular Structure and Connectivity

The molecular structure consists of a central carbonyl group linking a 3,4-dimethylphenyl ring to a bromomethyl group. The IUPAC name for this compound is 2-bromo-1-(3,4-dimethylphenyl)ethanone. The connectivity of these primary functional groups is a determinant of its chemical reactivity, particularly its use as an alkylating agent in the synthesis of more complex molecules.[\[8\]](#)

[Click to download full resolution via product page](#)

Figure 1: Functional group connectivity in 2-Bromo-1-(3,4-dimethylphenyl)ethanone.

Molecular Conformation

While specific crystallographic data for 2-Bromo-1-(3,4-dimethylphenyl)ethanone is not widely published, the conformation can be inferred from studies on analogous α -bromoacetophenone derivatives. The key conformational aspect is the dihedral angle between the plane of the phenyl ring and the carbonyl group (C=O).

Studies on related 2'-substituted acetophenones suggest a strong preference for an s-trans conformation.[9] In this arrangement, the bulky bromine atom is positioned away from the phenyl ring to minimize steric hindrance. The alternative s-cis conformation, where the carbonyl oxygen and bromine are syn-periplanar, would result in significant steric and electronic repulsion, making it less stable.[9] The planarity is influenced by a balance between steric effects from the ortho-substituent (the methyl group at position 3) and the electronic conjugation between the phenyl ring and the carbonyl group.

Synthesis and Experimental Protocols

This compound is typically synthesized via the α -bromination of the corresponding ketone, 1-(3,4-dimethylphenyl)ethanone. A common and effective brominating agent for this reaction is N-Bromosuccinimide (NBS), which allows for selective monobromination at the alpha-position.[10] While a specific protocol for the title compound is not detailed in the provided results, a general procedure for the synthesis of α -bromoacetophenones using NBS can be adapted.

Experimental Protocol: General Synthesis of α -Bromoacetophenones

This protocol is based on analogous preparations of similar compounds and represents a standard laboratory procedure.[10][11]

- Materials:
 - Substituted Acetophenone (e.g., 1-(3,4-dimethylphenyl)ethanone) (1.0 eq)
 - N-Bromosuccinimide (NBS) (1.0 eq)
 - Solvent (e.g., Dichloromethane, PEG-400, or Chloroform)[10][12]
 - Reaction vessel (jacketed, if temperature control is needed)
- Procedure:
 - The starting acetophenone derivative is dissolved in an appropriate solvent within the reaction vessel.
 - N-Bromosuccinimide (1.0 equivalent) is added to the solution. For reactions that are exothermic or require specific temperature control, this may be done portion-wise at a

reduced temperature (e.g., 0-5°C).[13]

- The reaction mixture is stirred at a controlled temperature. Some preparations may utilize sonication or heating to facilitate the reaction.[10]
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is quenched, typically with water.
- The product is extracted into an organic solvent (e.g., dichloromethane).
- The combined organic layers are washed (e.g., with saturated sodium bicarbonate solution), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[11]
- Further purification can be achieved through recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone.

Spectroscopic Characterization

While specific spectra for this exact compound are not provided in the search results, the structure can be unequivocally confirmed using standard spectroscopic techniques:

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of 4.4 ppm.[10] Singlets for the two aromatic methyl groups and multiplets for the aromatic protons on the phenyl ring would also be present.
- ¹³C NMR: The carbon NMR would show a signal for the brominated carbon (-CH₂Br) at approximately 30-35 ppm and the carbonyl carbon signal around 190 ppm.[10]

- IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm^{-1} .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition, $\text{C}_{10}\text{H}_{11}\text{BrO}$.^[1] The mass spectrum would show a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2633-50-3|2-Bromo-1-(3,4-dimethylphenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE | 2633-50-3 [chemicalbook.com]
- 4. 2-Bromo-1-(2,4-dimethylphenyl)ethanone | $\text{C}_{10}\text{H}_{11}\text{BrO}$ | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one ($\text{C}_{10}\text{H}_{11}\text{BrO}$) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. 2-Bromo-1-(3,4-dimethylphenyl)ethanone - CAS:2633-50-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. Page loading... [guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 13. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone molecular structure and conformation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274033#2-bromo-1-3-4-dimethyl-phenyl-ethanone-molecular-structure-and-conformation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com